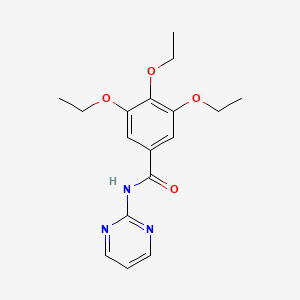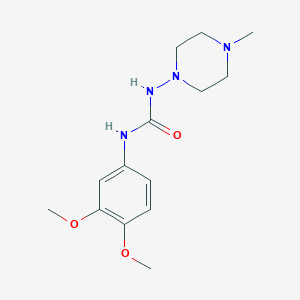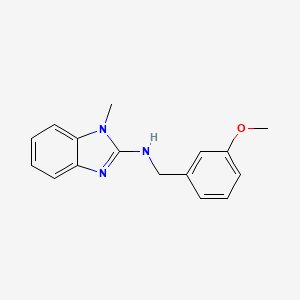
3-methyl-2-nitro-N,N-dipropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-nitro-N,N-dipropylbenzamide, also known as MNDP, is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has gained attention in scientific research due to its potential medical applications. The compound has been studied for its mechanism of action and its biochemical and physiological effects on the body. In
Mécanisme D'action
The mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide is not fully understood, but it is believed to act on several pathways in the body. 3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. 3-methyl-2-nitro-N,N-dipropylbenzamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to have neuroprotective properties and can protect against the damage caused by oxidative stress in the brain. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. 3-methyl-2-nitro-N,N-dipropylbenzamide has been shown to have analgesic and anti-inflammatory properties, which may make it useful in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-2-nitro-N,N-dipropylbenzamide has several advantages for lab experiments, including its high yield synthesis method and its potential medical applications. However, there are also limitations to using 3-methyl-2-nitro-N,N-dipropylbenzamide in lab experiments. The compound is relatively new and has not been extensively studied, so its safety and toxicity profile are not well understood. Additionally, 3-methyl-2-nitro-N,N-dipropylbenzamide is a synthetic compound, which may limit its use in certain types of research.
Orientations Futures
There are several future directions for research on 3-methyl-2-nitro-N,N-dipropylbenzamide. One area of research is the development of 3-methyl-2-nitro-N,N-dipropylbenzamide derivatives that may have improved properties for medical applications. Another area of research is the study of the safety and toxicity profile of 3-methyl-2-nitro-N,N-dipropylbenzamide to determine its potential for use in humans. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide and its potential applications in the treatment of neurodegenerative diseases and pain and inflammation.
Méthodes De Synthèse
3-methyl-2-nitro-N,N-dipropylbenzamide is synthesized through a multi-step process that involves the reaction of 3-methyl-2-nitrobenzoic acid with thionyl chloride to produce 3-methyl-2-nitrobenzoyl chloride. The resulting compound is then reacted with N,N-dipropylamine to produce 3-methyl-2-nitro-N,N-dipropylbenzamide. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
3-methyl-2-nitro-N,N-dipropylbenzamide has been studied for its potential medical applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. 3-methyl-2-nitro-N,N-dipropylbenzamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
3-methyl-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h6-8H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIOLJHEAGKXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-nitro-N,N-dipropylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3,5-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5767051.png)
![N-[3,5-bis(trifluoromethyl)phenyl]propanamide](/img/structure/B5767055.png)
![methyl 3-[(3-fluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5767059.png)

![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)


![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)


![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)